![molecular formula C18H20ClN3O3S B3042577 2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate CAS No. 647825-27-2](/img/structure/B3042577.png)
2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate
Übersicht
Beschreibung
2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate is a complex organic compound with a molecular formula of C18H20ClN3O3S This compound is known for its unique structural features, which include a pyridinium ring, a chloroanilino group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Formation of the Chloroanilino Intermediate: This involves the reaction of 4-chloroaniline with a suitable carbonylating agent to form the chloroanilino carbonyl compound.
Oximination: The chloroanilino carbonyl compound is then reacted with an oxime to introduce the oximino group.
Thioether Formation: The oximino intermediate is reacted with a thiol compound to form the thioether linkage.
Pyridinium Ring Formation: Finally, the thioether intermediate is reacted with a pyridinium salt to form the pyridinium-1-olate structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oximino group to an amine or the pyridinium ring to a dihydropyridine.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dihydropyridines.
Substitution: Various substituted anilino derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-({[(4-Bromoanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate
- 2-{[2-({[(4-Fluoroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate
- 2-{[2-({[(4-Methoxyanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate
Uniqueness
The uniqueness of 2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate lies in its specific structural features, which confer distinct reactivity and biological activity. The presence of the chloroanilino group, in particular, contributes to its unique chemical and biological properties, differentiating it from similar compounds with different substituents.
Eigenschaften
IUPAC Name |
[(E)-[3,3-dimethyl-1-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-2-ylidene]amino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-18(2,3)15(12-26-16-6-4-5-11-22(16)24)21-25-17(23)20-14-9-7-13(19)8-10-14/h4-11H,12H2,1-3H3,(H,20,23)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYRDPUSZRLNEQ-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC1=CC=C(C=C1)Cl)CSC2=CC=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/CSC2=CC=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxyfuro[3,2-c]pyridine](/img/structure/B3042494.png)
![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)

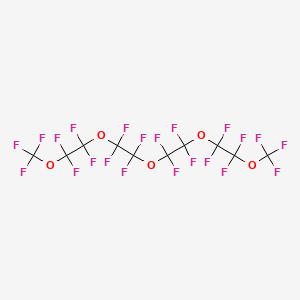
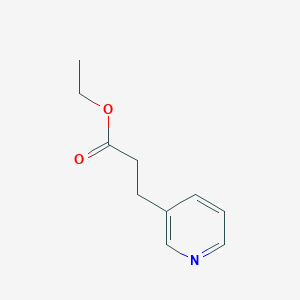
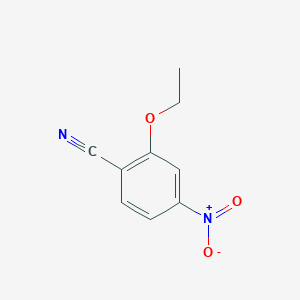
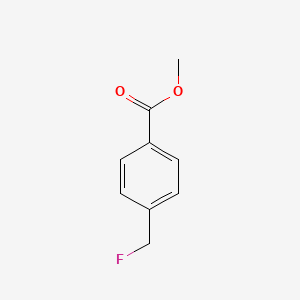
![2-[(Cyclopropylamino)methyl]phenol](/img/structure/B3042506.png)
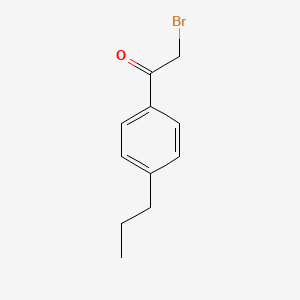

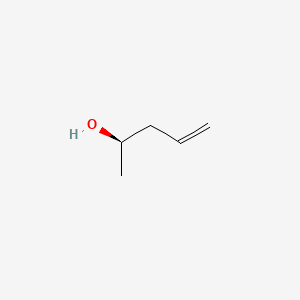
![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol](/img/structure/B3042514.png)
